4,4'-((1H-Imidazol-1-YL)methylene)dibenzoic acid
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Overview
Description
4,4’-((1H-Imidazol-1-YL)methylene)dibenzoic acid is an organic compound that features an imidazole ring attached to a dibenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-((1H-Imidazol-1-YL)methylene)dibenzoic acid involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzoic acid. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-((1H-Imidazol-1-YL)methylene)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
4,4’-((1H-Imidazol-1-YL)methylene)dibenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and polymers
Mechanism of Action
The mechanism of action of 4,4’-((1H-Imidazol-1-YL)methylene)dibenzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-((1H-Imidazol-1-yl)methyl)benzoic acid
- 4-((1-Methyl-1H-imidazol-2-yl)thio)acetylamino)benzoic acid
- 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine
Uniqueness
4,4’-((1H-Imidazol-1-YL)methylene)dibenzoic acid is unique due to its specific structural arrangement, which combines the properties of both imidazole and dibenzoic acid. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H14N2O4 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-[(4-carboxyphenyl)-imidazol-1-ylmethyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O4/c21-17(22)14-5-1-12(2-6-14)16(20-10-9-19-11-20)13-3-7-15(8-4-13)18(23)24/h1-11,16H,(H,21,22)(H,23,24) |
InChI Key |
KJYZDILYXPIOMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)N3C=CN=C3)C(=O)O |
Origin of Product |
United States |
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